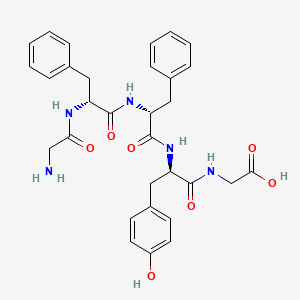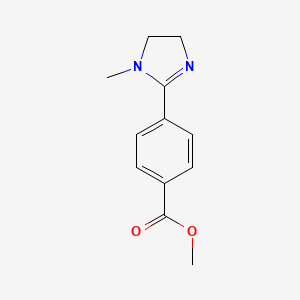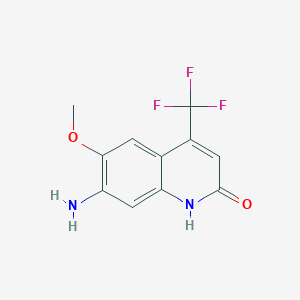
7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. This compound, with its unique trifluoromethyl group, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may start with commercially available aniline derivatives.
Formation of Quinoline Core: Cyclization reactions, such as the Skraup or Doebner-Miller reactions, can be used to form the quinoline core.
Introduction of Functional Groups: The methoxy and trifluoromethyl groups can be introduced through nucleophilic substitution or other suitable reactions.
Amination: The amino group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its quinoline core.
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly for diseases where quinoline derivatives are effective.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one will depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial DNA synthesis. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding.
類似化合物との比較
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinoline N-oxides: Oxidized derivatives with different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one may impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other quinoline derivatives.
特性
CAS番号 |
340141-93-7 |
|---|---|
分子式 |
C11H9F3N2O2 |
分子量 |
258.20 g/mol |
IUPAC名 |
7-amino-6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-9-2-5-6(11(12,13)14)3-10(17)16-8(5)4-7(9)15/h2-4H,15H2,1H3,(H,16,17) |
InChIキー |
FIOOOWORIUDAEJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)N2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


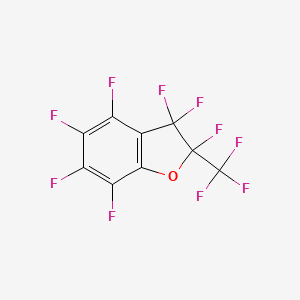
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12588733.png)
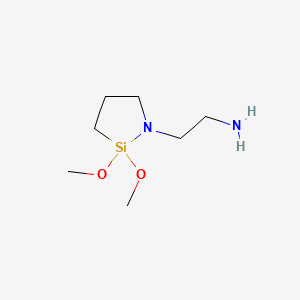

![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
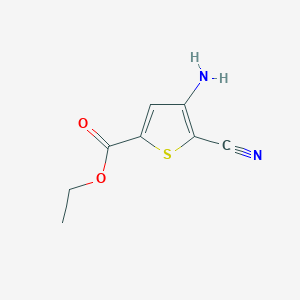

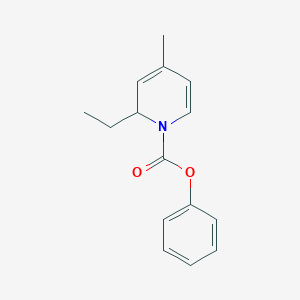
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)
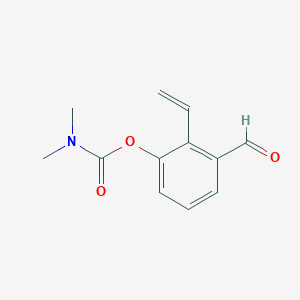
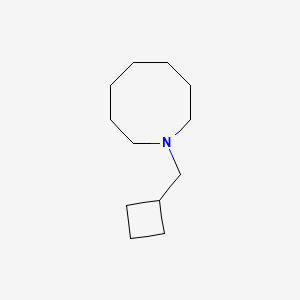
![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
